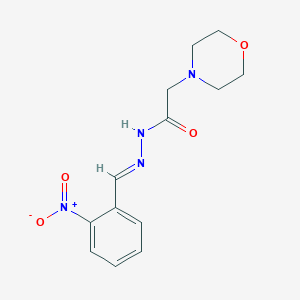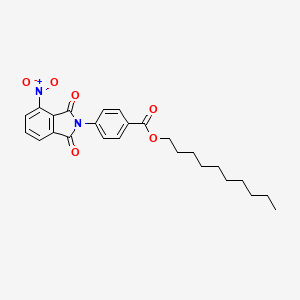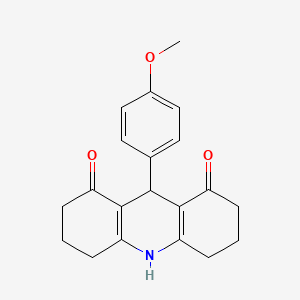![molecular formula C30H21N5O9 B11544184 N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11544184.png)
N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound that features multiple functional groups, including benzodioxole, dinitrophenoxy, and hydrazinecarbonyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Dinitrophenoxy Group: This step may involve nitration reactions followed by etherification.
Hydrazinecarbonyl Formation: This can be synthesized by reacting hydrazine derivatives with carbonyl compounds.
Final Coupling Reaction: The final step involves coupling the intermediate compounds under specific conditions, such as using a base or acid catalyst, to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE depends on its specific application. For instance:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.
Chemical Reactions: The compound’s functional groups may participate in various chemical reactions, influencing the reaction pathway and products formed.
Comparison with Similar Compounds
Similar Compounds
N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETH-1-EN-1-YL]BENZAMIDE: Lacks the dinitrophenoxy and hydrazinecarbonyl groups.
N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE: Lacks the dinitrophenoxy group.
Uniqueness
N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of benzodioxole, dinitrophenoxy, and hydrazinecarbonyl moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C30H21N5O9 |
|---|---|
Molecular Weight |
595.5 g/mol |
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C30H21N5O9/c36-29(21-6-2-1-3-7-21)32-24(14-19-9-11-27-28(15-19)43-18-42-27)30(37)33-31-17-20-5-4-8-23(13-20)44-26-12-10-22(34(38)39)16-25(26)35(40)41/h1-17H,18H2,(H,32,36)(H,33,37)/b24-14+,31-17+ |
InChI Key |
LHNRKJRSOHBZKN-FRVUYRCHSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-butoxyphenyl)methylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11544116.png)
![4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11544118.png)
![3-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11544121.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11544122.png)
![N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide](/img/structure/B11544127.png)


![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11544146.png)
![N'-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B11544152.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11544160.png)
![N-(4-Chlorophenyl)-N-({N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11544163.png)

![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11544169.png)
